molecular formula C19H18N4O2 B4576166 3-benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline

3-benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline

Cat. No.: B4576166
M. Wt: 334.4 g/mol
InChI Key: WHXIYNOTWUHLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline is a heterocyclic compound with a unique structure that combines a pyrazole ring with a cinnoline moiety

Scientific Research Applications

3-Benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

The synthesis of 3-benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate benzyl and methoxy-substituted precursors, followed by cyclization to form the pyrazolo[3,4-c]cinnoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality .

Chemical Reactions Analysis

3-Benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or cinnoline rings, allowing for the introduction of different functional groups. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

IUPAC Name

3-benzyl-7,8-dimethoxy-1-methylpyrazolo[3,4-c]cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12-18-14-9-16(24-2)17(25-3)10-15(14)20-21-19(18)23(22-12)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXIYNOTWUHLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3=CC(=C(C=C3N=N2)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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